N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine
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Overview
Description
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine is a synthetic compound with the molecular formula C29H48N2O5 It is a derivative of L-valine, an essential amino acid, and features a dodecyloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine typically involves the reaction of L-valine with 4-(dodecyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine involves its interaction with specific molecular targets and pathways. The dodecyloxybenzoyl group allows for hydrophobic interactions with lipid membranes, potentially facilitating the transport of the compound across cell membranes. The valine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Dodecyloxy)benzoyl]glycine: Similar structure but with glycine instead of valine.
N-[4-(Dodecyloxy)benzoyl]-L-alanine: Contains alanine instead of valine.
Uniqueness
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine is unique due to its specific combination of the dodecyloxybenzoyl group and valine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920336-98-7 |
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Molecular Formula |
C29H48N2O5 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H48N2O5/c1-6-7-8-9-10-11-12-13-14-15-20-36-24-18-16-23(17-19-24)27(32)30-25(21(2)3)28(33)31-26(22(4)5)29(34)35/h16-19,21-22,25-26H,6-15,20H2,1-5H3,(H,30,32)(H,31,33)(H,34,35)/t25-,26-/m0/s1 |
InChI Key |
PIAXCHXZPZBLEF-UIOOFZCWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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